molecular formula C17H15ClN2OS B2485045 3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 702655-59-2

3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No. B2485045
CAS RN: 702655-59-2
M. Wt: 330.83
InChI Key: POXRXVUWBMVWOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to the requested compound involves multi-component reactions, such as those described by Gein et al. (2017), where N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides were synthesized. This method typically includes the reaction of N-aryl-3-oxobutanamides with salicylaldehyde and urea in ethanol, using NaHSO4 as a catalyst, highlighting a common approach in the synthesis of such complex molecules (Gein et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in this class has been determined using various spectroscopic methods, including IR, 1H NMR spectroscopy, and X-ray analysis. Studies by Gein et al. (2017) provide insight into the detailed structural analysis of similar compounds, demonstrating the importance of these techniques in elucidating the complex structures of benzoxadiazocine derivatives.

Chemical Reactions and Properties

Unexpected transformations and chemical reactions of benzoxadiazocine derivatives have been observed, as reported by Sedova et al. (2017). For instance, compounds undergoing isomerization and deacetylation under specific conditions reveal the reactive nature and potential for chemical modifications of these molecules (Sedova et al., 2017).

Scientific Research Applications

Chemical Transformations and Synthesis

  • Transformation in Solution : Sedova et al. (2017) discovered that compounds similar to the chemical undergo slow isomerization in DMSO solution, forming mixtures with other chemical entities Sedova et al., 2017.
  • Synthesis of Carboxamides : Gein et al. (2017) synthesized N-Aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides through a multi-component reaction, which is relevant to understanding the synthesis pathways of similar compounds Gein et al., 2017.

Novel Combinatorial Synthesis

  • Synthesis of Heterocyclic Systems : Kharchenko et al. (2009) developed a liquid-phase route for combinatorial synthesis of new heterocyclic systems closely related to the target compound Kharchenko et al., 2009.

Structural and Antiradical Studies

  • Structural Analysis and Activity : Kulakov et al. (2014) analyzed the structure of methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocines, providing insights into the structural features and activities of similar compounds Kulakov et al., 2014.

Antimicrobial Evaluations

  • Evaluation of Antimicrobial Properties : JagadeeshPrasad et al. (2015) conducted antimicrobial evaluations on Mannich bases bearing 1,3,4-oxadiazoline ring systems, which can be linked to the antimicrobial properties of similar structures JagadeeshPrasad et al., 2015.

Lipase and α-Glucosidase Inhibition Studies

  • Inhibition Studies : Bekircan et al. (2015) explored the inhibition of lipase and α-glucosidase, indicating potential applications in metabolic studies for similar compounds Bekircan et al., 2015.

Synthesis and Structural Analysis

  • Synthesis of Novel Compounds : Borisov et al. (2015) developed a method for synthesizing tetrahydro-4H-2,6-methano-1,3-benzoxazocine-4-thiones, providing insight into the synthesis and structure of related compounds Borisov et al., 2015.
  • Expeditious Synthesis Method : Rajanarendar et al. (2008) developed a synthesis method for similar compounds, contributing to the knowledge base on efficient synthesis techniques Rajanarendar et al., 2008.

Spectroscopic and Theoretical Studies

  • Spectroscopic Analysis : Soliman et al. (2015) performed spectroscopic studies and theoretical analyses of a new hybrid compound, providing insights into the spectroscopic properties of similar chemicals Soliman et al., 2015.

Antioxidant and Antitumor Activities

  • Evaluation of Biological Activities : El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of nitrogen heterocycles, which may relate to the biological activities of similar compounds El-Moneim et al., 2011.

Anti-inflammatory Activities

  • Anti-inflammatory Activity Study : Koksal et al. (2013) synthesized compounds with potential anti-inflammatory activity, which could be relevant to the pharmacological properties of similar molecules Koksal et al., 2013.

Mechanism of Action

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the bioavailability of the compound. For example, a compound similar to the one , 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole, has been reported as an antioxidant and immunomodulatory compound that improves depression-like behavior and cognitive impairment in mice .

The result of the compound’s action would be dependent on its mode of action and the biochemical pathways it affects. For instance, if the compound has antioxidant properties, it might protect cells from oxidative stress .

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of the compound .

properties

IUPAC Name

10-(4-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-17-10-14(13-4-2-3-5-15(13)21-17)19-16(22)20(17)12-8-6-11(18)7-9-12/h2-9,14H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXRXVUWBMVWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

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